

The Structural Elucidation of 3,5-Dibromotoluene: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromotoluene

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Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of **3,5-Dibromotoluene**. It is an essential aromatic intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its physicochemical characteristics, spectroscopic data, and a validated synthesis protocol. All quantitative data is presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes a detailed experimental protocol for its synthesis and a logical diagram of its molecular structure to aid in research and development applications.

Introduction

3,5-Dibromotoluene, also known as 1,3-dibromo-5-methylbenzene, is a disubstituted aromatic compound.^[1] Its structure consists of a toluene molecule with two bromine atoms attached to the benzene ring at the 3 and 5 positions. This specific substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of the antihypertensive drug candesartan cilexetil.^[1] The presence of two reactive bromine atoms allows for a variety of chemical transformations, including cross-coupling reactions, making it a versatile reagent in medicinal chemistry and materials science.^[1]

Physicochemical Properties

3,5-Dibromotoluene is a slightly yellow crystalline solid at room temperature.^[2] A summary of its key physicochemical properties is provided in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ Br ₂	[1][3][4]
Molecular Weight	249.93 g/mol	[4][5]
Appearance	Slightly yellow crystalline solid	[2]
Melting Point	34-38 °C (lit.)	[3][4]
Boiling Point	246 °C (lit.)	[3][4]
Density	1.8246 g/cm ³ (rough estimate)	[3]
Flash Point	113 °C (closed cup)	[4]
CAS Number	1611-92-3	[1][4]
InChI Key	DPKKOVBGCHDUSAI-UHFFFAOYSA-N	[4]
SMILES	<chem>Cc1cc(Br)cc(Br)c1</chem>	[4]

Spectroscopic Data

The structural identity of **3,5-Dibromotoluene** is confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3,5-Dibromotoluene** is characterized by the presence of signals corresponding to the aromatic protons and the methyl group protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4	s	1H	Aromatic C-H
~7.2	s	2H	Aromatic C-H
~2.3	s	3H	Methyl (-CH ₃)

Note: Specific chemical shifts may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~141	Quaternary Carbon (C-CH ₃)
~133	Aromatic C-H
~130	Aromatic C-H
~122	Quaternary Carbon (C-Br)
~21	Methyl (-CH ₃)

Note: Specific chemical shifts may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of **3,5-Dibromotoluene** shows characteristic absorption bands for aromatic C-H and C-C stretching, as well as C-Br stretching.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H stretch
~1550-1600	Strong	Aromatic C=C stretch
~800-900	Strong	C-H out-of-plane bending
~500-600	Strong	C-Br stretch

Note: Specific wavenumbers may vary depending on the sample preparation method.

Experimental Protocols

Synthesis of 3,5-Dibromotoluene from 2,6-Dibromo-4-methylaniline

This protocol describes the synthesis of **3,5-Dibromotoluene** via a two-step reaction involving diazotization of 2,6-dibromo-4-methylaniline followed by a reduction.

Step 1: Diazotization of 2,6-Dibromo-4-methylaniline

- In a 5 L reaction vessel, add 1.5 L of water and 580 g of hydrochloric acid.
- Cool the mixture to 0-5 °C using an ice bath.
- Under stirring, add 500 g of 2,6-dibromo-4-methylaniline in five portions, maintaining the temperature between 0-5 °C. A pale yellow suspension will form.
- Slowly add a solution of 156 g of sodium nitrite dissolved in 500 mL of water, ensuring the temperature does not exceed 5 °C. A small amount of reddish-brown gas may be released as the solid slowly dissolves.
- After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The solution should become clear with some foam on the surface.

Step 2: Reduction of the Diazonium Salt

- Prepare a hypophosphorous acid solution by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid for 1 hour. Filter to remove any undissolved sodium chloride.
- Add the prepared hypophosphorous acid solution dropwise to the diazonium salt solution from Step 1, while maintaining the temperature at 0-5 °C.
- After the addition is complete, continue stirring at 0-5 °C for 5 hours.
- Remove the ice bath and allow the mixture to slowly warm to 15-20 °C and stir for an additional 16 hours.
- Monitor the reaction progress by HPLC to confirm the consumption of the intermediate diazonium salt.
- Filter the reaction mixture under reduced pressure and wash the solid with water to obtain the crude product.
- For purification, add 800 mL of methanol to the wet product and heat to 50 °C with stirring until the solid melts and layers form.
- Stop heating and cool the mixture to 0-10 °C with stirring.
- Collect the solid product by suction filtration.
- Dry the product under reduced pressure at 30 °C to yield **3,5-Dibromotoluene** as a yellow solid.^[6]

Sample Preparation for NMR Spectroscopy

- Weigh approximately 10-20 mg of the **3,5-Dibromotoluene** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.
- To remove any suspended particles, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.

- Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically around 4-5 cm).
- Cap the NMR tube and invert it several times to ensure a homogenous solution.

Sample Preparation for IR Spectroscopy (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **3,5-Dibromotoluene** into a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
- Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.
- Place a small amount of the mixture into a pellet press die.
- Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of **3,5-Dibromotoluene**, highlighting the arrangement of the methyl group and bromine atoms on the benzene ring.

Caption: 2D structure of **3,5-Dibromotoluene**.

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